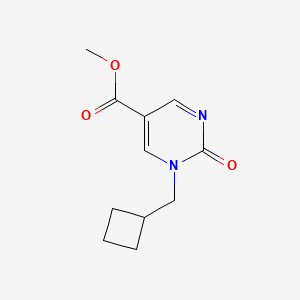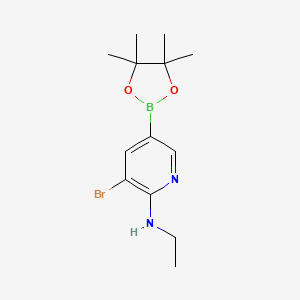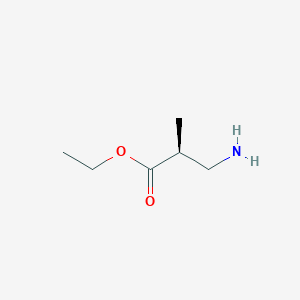
Ethyl (2S)-3-amino-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-3-amino-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an amino group and a methyl group attached to a propanoate ester. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2S)-3-amino-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-3-amino-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of amino acid derivatives and peptides.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of ethyl (2S)-3-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-3-amino-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 3-amino-2-methylpropanoate: Lacks the stereochemistry at the 2-position.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Ethyl (2S)-3-amino-2-ethylpropanoate: Has an ethyl group at the 2-position instead of a methyl group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino and ester functional group, which confer distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
917894-31-6 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
ethyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
XBEVGFLLWVWHCF-YFKPBYRVSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)CN |
Kanonische SMILES |
CCOC(=O)C(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



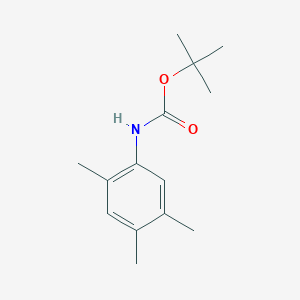

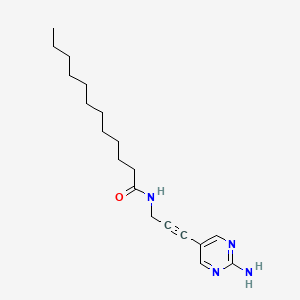
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)

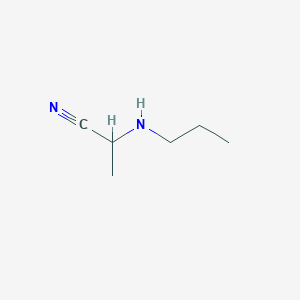
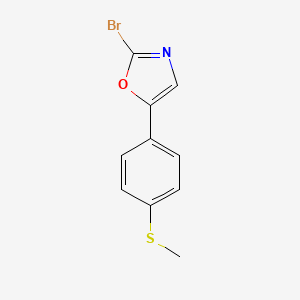
![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
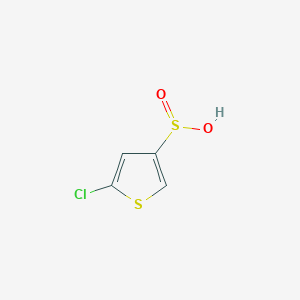
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
